Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Unsubstituted Piperidine Analog
The 3-methyl group on the piperidine ring increases calculated lipophilicity by approximately 0.3–0.5 logP units relative to the unsubstituted piperidine analog (e.g., 6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline, with an estimated XLogP3-AA of ~3.8–4.0) [1][2]. The target compound has a measured XLogP3-AA of 4.3 [1]. This moderate lipophilicity difference may influence membrane permeability and non-specific binding, a factor relevant for CNS-targeted screening libraries where the parent patent class is directed [3].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline: XLogP3-AA estimated ~3.8–4.0 (PubChem-computed, exact value not publicly curated for this analog) |
| Quantified Difference | Approximately +0.3 to +0.5 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
This difference is large enough to affect logD and therefore CNS permeability predictions, making the target compound distinguishable from the des-methyl analog in library design.
- [1] PubChem. Compound Summary for CID 18559532: 6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for CID 18559533 (6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline, CAS 866895-29-6). National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] US Patent Application US20090012056A1. Quinoline Compounds Capable of Binding the Cb2 and/or the 5-Ht6 Receptor. Published January 8, 2009. View Source
